molecular formula C23H24FN5O4S B14929923 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14929923
M. Wt: 485.5 g/mol
InChI Key: SAFSWLVGJCQLSO-DHRITJCHSA-N
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Description

2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. The fluorophenyl group is introduced via a substitution reaction, and the trimethoxyphenyl group is added through a condensation reaction with an appropriate aldehyde. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group may interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1,2,4-Triazole derivatives
  • Fluorophenyl-containing compounds
  • Trimethoxyphenyl derivatives

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24FN5O4S

Molecular Weight

485.5 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H24FN5O4S/c1-5-10-29-22(16-6-8-17(24)9-7-16)27-28-23(29)34-14-20(30)26-25-13-15-11-18(31-2)21(33-4)19(12-15)32-3/h5-9,11-13H,1,10,14H2,2-4H3,(H,26,30)/b25-13+

InChI Key

SAFSWLVGJCQLSO-DHRITJCHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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